
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is a decapeptide composed entirely of the amino acid lysine Lysine is an essential amino acid, meaning it must be obtained through the diet as the human body cannot synthesize it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected lysine residues to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first lysine residue: to the resin.
Deprotection: of the amino group of the lysine residue.
Coupling: of the next protected lysine residue using coupling reagents like HBTU or DIC.
Repetition: of the deprotection and coupling steps until the decapeptide is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve optimization of reaction conditions and purification steps to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH can undergo various chemical reactions, including:
Oxidation: The amino groups of lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert oxidized lysine residues back to their original state.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of lysine-derived aldehydes or carboxylic acids.
Reduction: Restoration of the original lysine residues.
Substitution: Formation of N-acyl or N-alkyl lysine derivatives.
Wissenschaftliche Forschungsanwendungen
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular uptake mechanisms.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is primarily related to its polycationic nature. The multiple lysine residues confer a high positive charge, enabling the peptide to interact with negatively charged molecules, such as nucleic acids and cell membranes. This interaction can facilitate cellular uptake, gene delivery, and modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Lys-Lys-Lys-OH: (trilysine)
H-Lys-Lys-Lys-Lys-OH: (tetralysine)
H-Lys-Lys-Lys-Lys-Lys-OH: (pentalysine)
Uniqueness
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH stands out due to its longer chain length, which enhances its ability to interact with larger biomolecules and cellular structures. This decapeptide’s extended structure provides unique opportunities for applications in gene delivery and biomaterials, where longer polylysine chains are often more effective.
Eigenschaften
CAS-Nummer |
21743-35-1 |
|---|---|
Molekularformel |
C60H122N20O11 |
Molekulargewicht |
1299.7 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C60H122N20O11/c61-31-11-1-21-41(71)51(81)72-42(22-2-12-32-62)52(82)73-43(23-3-13-33-63)53(83)74-44(24-4-14-34-64)54(84)75-45(25-5-15-35-65)55(85)76-46(26-6-16-36-66)56(86)77-47(27-7-17-37-67)57(87)78-48(28-8-18-38-68)58(88)79-49(29-9-19-39-69)59(89)80-50(60(90)91)30-10-20-40-70/h41-50H,1-40,61-71H2,(H,72,81)(H,73,82)(H,74,83)(H,75,84)(H,76,85)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,90,91)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI-Schlüssel |
RWDNPUHVYJEVLG-SARDKLJWSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Kanonische SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



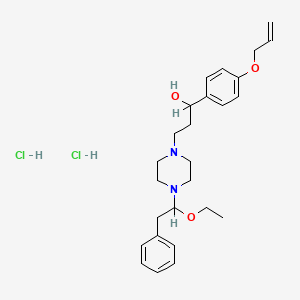
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
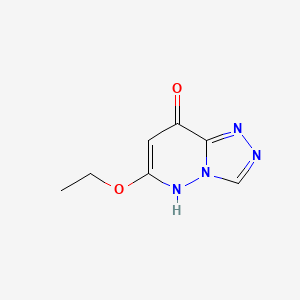
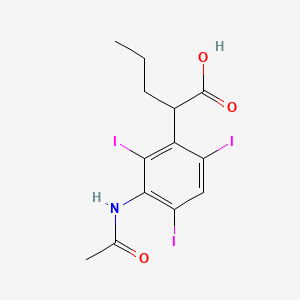

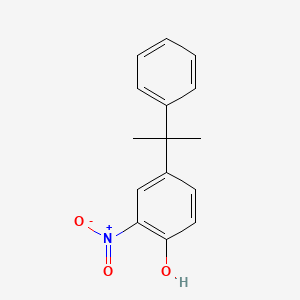
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
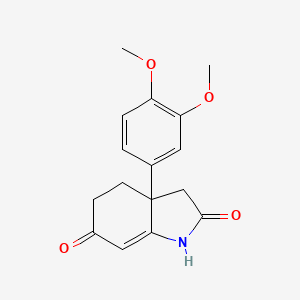

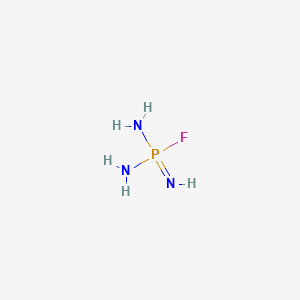
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)

